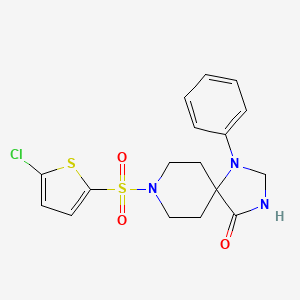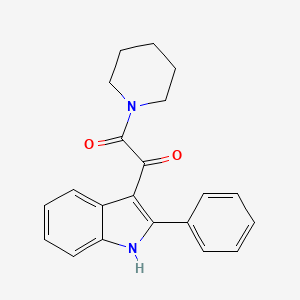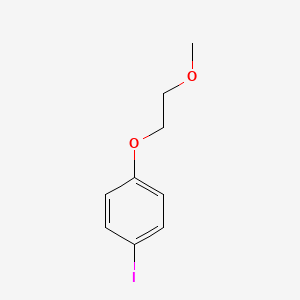
1-Iodo-4-(2-methoxyethoxy)benzene
Descripción general
Descripción
1-Iodo-4-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H11IO2 . It is also known as Benzene, 1-iodo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- .
Synthesis Analysis
The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene can be achieved through bromination, benzyl protection, and halogen exchange reaction starting from 4-tert-octylphenol . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of 1-Iodo-4-(2-methoxyethoxy)benzene is represented by the InChI code: 1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 . The molecular weight of this compound is 278.09 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Iodo-4-(2-methoxyethoxy)benzene are not mentioned in the search results, it’s worth noting that compounds of this nature typically undergo electrophilic aromatic substitution reactions .More detailed properties such as melting point, boiling point, and density were not found in the search results .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Chemical Compounds
1-Iodo-4-(2-methoxyethoxy)benzene is utilized in the synthesis of various chemical compounds. For example, it plays a role in the synthesis and conformational properties of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds (Kou et al., 2010). Additionally, it's involved in the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization (Matsumoto et al., 2008).
Catalytic Reactions
The compound has been reported in catalytic reactions, such as in the Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester (Chaumeil et al., 2000).
Organic Synthesis and Polymer Chemistry
1-Iodo-4-(2-methoxyethoxy)benzene is also important in the field of organic synthesis and polymer chemistry. For instance, it's used in the iodocyclization of ethoxyethyl ethers to alkynes for the synthesis of 3-iodobenzo[b]furans (Okitsu et al., 2008). Additionally, it contributes to the generation of radical polymerization in the presence of hypervalent iodine compounds (Han & Tsarevsky, 2012).
Bioimaging and Photophysical Studies
This compound plays a role in bioimaging and photophysical studies. It's involved in the analysis of electronic properties of two-photon absorbing squaraines for fluorescence bioimaging application, showcasing its potential in advanced imaging technologies (Chang et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 1-Iodo-2-(2-methoxyethoxy)benzene, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or ingested . It is recommended to handle with care, avoid contact with skin and eyes, and use personal protective equipment as required .
Direcciones Futuras
While specific future directions for 1-Iodo-4-(2-methoxyethoxy)benzene are not mentioned in the search results, it’s worth noting that such compounds are often used in the synthesis of other complex organic compounds . The development of new synthesis methods and applications in various fields of chemistry could be potential future directions .
Propiedades
IUPAC Name |
1-iodo-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNRJGYKYTVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(2-methoxyethoxy)benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



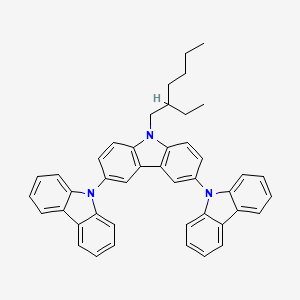
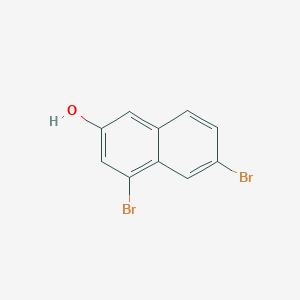
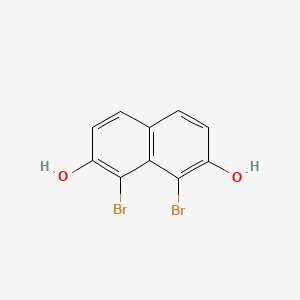

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)
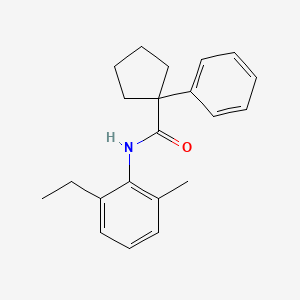



![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)
